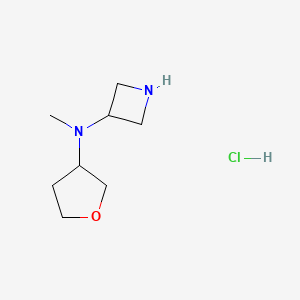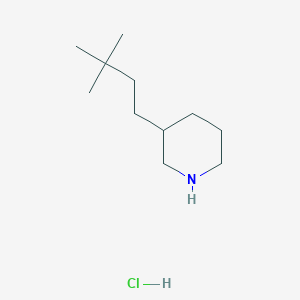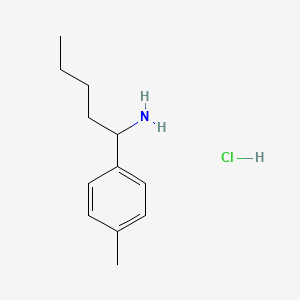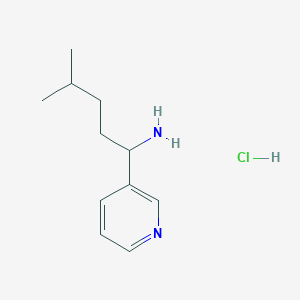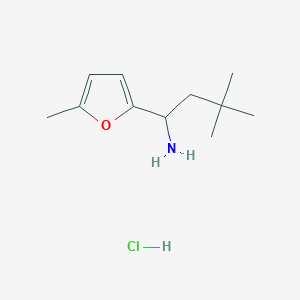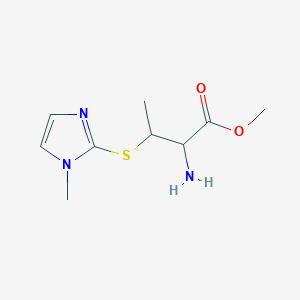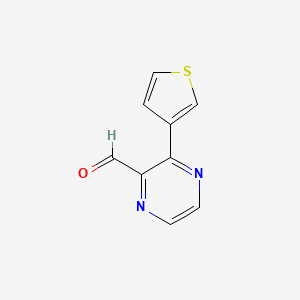
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
説明
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a member of beta-carbolines . It is a naturally occurring compound in the mammalian body which inhibits serotonin (5-hydroxytryptamine) uptake and monoamine oxidase-A activity .
Synthesis Analysis
A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives was synthesized and screened for its anticonvulsant activities . The synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives also involved 6-Methoxy-3,4-dihydro-2 (1H)-naphthalenone .Molecular Structure Analysis
The molecular structure of this compound has been studied using IR absorption and Raman spectra. Optimized structures and the harmonic force fields of stable conformers are calculated using the density functional theory .Chemical Reactions Analysis
The chemical reactions of this compound have been studied using vibrational IR absorption and Raman spectra. These spectra are strongly sensitive to the spatial structure of functional groups, which plays a key role in interactions with receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 104-106°C .科学的研究の応用
Synthesis and Structural Analogues
- Synthesis Techniques : 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one and its analogues are synthesized through complex chemical reactions. For instance, Carpenter et al. (1979) discuss the synthesis of structurally related compounds, highlighting the intricate process involved in creating these molecules (Carpenter, Peesapati, & Proctor, 1979).
Chemical Transformations and Utilizations
- Ring-Expansion and Reduction Processes : Booker‐Milburn et al. (1997) describe the transformation of certain quinolines into 2,3,4,5-tetrahydro-1H-1-benzazepines, showcasing the chemical flexibility and potential applications in various synthesis pathways (Booker‐Milburn, Dunkin, Kelly, Khalaf, Learmonth, Proctor, & Scopes, 1997).
Novel Compound Synthesis
- Innovative Synthesis Methods : The work of Pecherer, Sunbury, & Brossi (1972) demonstrates new methods for synthesizing aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, contributing to the expansion of available compounds in this chemical class (Pecherer, Sunbury, & Brossi, 1972).
Pharmacological Relevance
- Receptor Affinity Studies : Research by Neumeyer et al. (1991) explores the affinity of certain 2,3,4,5-tetrahydro-1H-3-benzazepines for D1 dopamine receptors, indicating the potential pharmacological significance of these compounds (Neumeyer, Baindur, Niznik, Guan, & Seeman, 1991).
将来の方向性
The future directions of research on 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one could involve further exploration of its potential therapeutic uses, given its ability to inhibit serotonin uptake and monoamine oxidase-A activity . Additionally, more research could be done to understand its chemical reactions and molecular structure in greater detail .
作用機序
Target of Action
The primary target of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is the serotonin (5-HT) system . The compound inhibits the high-affinity uptake of 5-HT, indicating that it may interact with the serotonin transporter .
Mode of Action
This compound interacts with its targets in a competitive manner . It inhibits the uptake of 5-HT, thereby increasing the availability of 5-HT in the synaptic cleft . This can lead to enhanced serotonergic neurotransmission.
Biochemical Pathways
The affected biochemical pathway is the serotonergic system. By inhibiting the reuptake of 5-HT, this compound increases the concentration of 5-HT in the synaptic cleft . This can lead to downstream effects such as mood regulation, sleep, and other cognitive functions that are regulated by the serotonergic system.
Pharmacokinetics
It is known that the compound has a protective index (pi) value of 204 in the maximal electroshock (MES) test, which is higher than several other antiepileptic drugs . This suggests that the compound has a favorable therapeutic window.
Result of Action
The result of the action of this compound is an increase in serotonergic neurotransmission due to the inhibition of 5-HT reuptake . This can lead to various effects depending on the specific functions of the serotonergic system in different parts of the brain.
生化学分析
Biochemical Properties
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with serotonin receptors, dopamine receptors, and benzodiazepine receptors . These interactions are crucial as they can modulate neurotransmitter release and receptor sensitivity, impacting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior . Additionally, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as an agonist or antagonist at different receptor sites, modulating their activity. For example, it binds to serotonin and dopamine receptors, either activating or inhibiting them, which in turn affects downstream signaling pathways . This compound also influences enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating neurotransmitter activity and improving cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter metabolism, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and distribution are critical factors determining its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-2-4-9-8(10)5-3-7-12-11(9)13/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCPZLWDSZPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


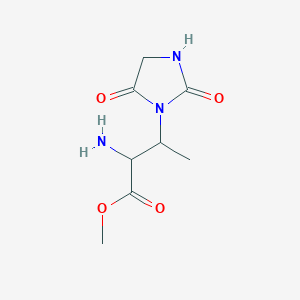
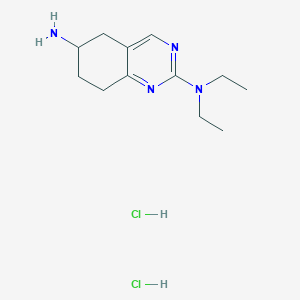
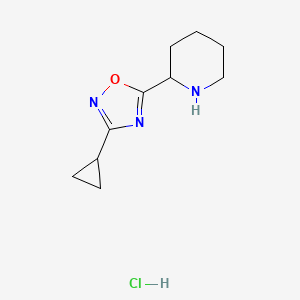
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)

